molecular formula C24H25N3O3S B258301 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B258301
M. Wt: 435.5 g/mol
InChI Key: BWLGKFWLDXQCBY-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione, also known as TDZD-8, is a synthetic compound that has been widely studied for its potential therapeutic applications. TDZD-8 belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. This leads to the modulation of various downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can also induce apoptosis in cancer cells by modulating various signaling pathways. In addition, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can enhance insulin sensitivity and improve glucose uptake in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under various conditions, making it suitable for use in various assays. However, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous assays. In addition, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can inhibit the activity of other kinases besides GSK-3β, which can lead to off-target effects.

Future Directions

5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several potential future directions for research. One area of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the investigation of the potential use of 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can also be studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as GSK-3β is involved in the pathogenesis of these diseases. Finally, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can be studied for its potential use in the treatment of various types of cancer, either alone or in combination with other chemotherapeutic agents.
Conclusion
In conclusion, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of GSK-3β. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but also has some limitations. Future research directions for 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione include the development of more potent and selective GSK-3β inhibitors and the investigation of its potential use in the treatment of various diseases.

Synthesis Methods

5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-allyloxybenzaldehyde with 4-phenyl-1-piperazinecarboxamide in the presence of a catalyst to form a Schiff base. The Schiff base is then reacted with thiazolidine-2,4-dione in the presence of a base to form 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione. The final product is purified by recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. In addition, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been studied for its potential use in the treatment of diabetes, as it can enhance insulin sensitivity.

properties

Product Name

5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H25N3O3S/c1-2-16-30-21-10-8-19(9-11-21)17-22-23(28)27(24(29)31-22)18-25-12-14-26(15-13-25)20-6-4-3-5-7-20/h2-11,17H,1,12-16,18H2/b22-17+

InChI Key

BWLGKFWLDXQCBY-OQKWZONESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4

SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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